Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate
Overview
Description
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the aminophenyl group in this compound enhances its potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indolizine compound in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring .
Scientific Research Applications
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The indolizine core may interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-nitrophenyl)-1-indolizinecarboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 2-(3-aminophenyl)-1-indolizinecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(4-aminophenyl)-1-indolizinecarboxylate: Similar structure but with the amino group in the para position.
Uniqueness
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is unique due to the specific positioning of the aminophenyl group, which can influence its reactivity and biological activity. The combination of the indolizine core and the aminophenyl group provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14(12-6-5-7-13(18)10-12)11-19-9-4-3-8-15(16)19/h3-11H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXMSGTJCXHPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331546 | |
Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478064-54-9 | |
Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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